molecular formula C10H9F3O3 B1355406 3-(3-(Trifluoromethyl)phenoxy)propanoic acid CAS No. 111140-93-3

3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Cat. No. B1355406
M. Wt: 234.17 g/mol
InChI Key: PWGAEHHONPRIHO-UHFFFAOYSA-N
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Description

“3-(3-(Trifluoromethyl)phenoxy)propanoic acid” is a chemical compound used in the synthesis of Cinacalcet . It is part of a class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the hydrogenation of an intermediate compound, followed by hydrolysis . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed.


Molecular Structure Analysis

The molecular formula of “3-(3-(Trifluoromethyl)phenoxy)propanoic acid” is C10H9F3O3 . The structure includes a benzene ring substituted with a trifluoromethyl group and a propanoic acid group .

Scientific Research Applications

Application in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(3-(Trifluoromethyl)phenoxy)propanoic acid, has been explored as a renewable building block in polymer chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation. This application is significant in the synthesis of almost 100% bio-based benzoxazine end-capped molecules, offering a sustainable alternative to traditional phenol-based processes. The resultant materials from this process have suitable thermal and thermo-mechanical properties for diverse applications, highlighting the potential of such compounds in sustainable material science (Trejo-Machin et al., 2017).

Photocatalytic Applications

The photocatalytic properties of compounds structurally similar to 3-(3-(Trifluoromethyl)phenoxy)propanoic acid have been studied, particularly in the context of phthalocyanines. These compounds, when conjugated with nanoparticles like silver or gold, show enhanced photocatalytic properties. For example, zinc(II) phthalocyanines conjugated to nanoparticles demonstrated increased singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications (Mgidlana & Nyokong, 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatives of phenoxy acids, closely related to 3-(3-(Trifluoromethyl)phenoxy)propanoic acid, have been used in methods for detecting herbicides in water samples. These methods involve phase transfer microextraction with simultaneous derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis. The technique demonstrates sensitivity and accuracy in detecting low concentrations of these compounds in environmental samples (Nuhu et al., 2012).

Application in Synthesis of Novel Molecules

Compounds similar to 3-(3-(Trifluoromethyl)phenoxy)propanoic acid have been used as building blocks in the synthesis of new molecules. For instance, the trifluoromethyl functionality of trifluoromethoxybenzenes becomes labile under specific conditions, leading to the formation of novel compounds like p-rosolic acids. This illustrates the potential of such compounds in creating new chemical entities with unique properties and applications (Belter, 2010).

I conducted a search for the pharmacological applications of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid", but the results did not directly address this specific compound. Instead, they focused on structurally similar compounds and their various applications. However, based on the available information, we can infer potential pharmacological applications by examining the activities of these related compounds.

Antioxidant and Anti-inflammatory Activities

Studies on phenolic compounds structurally similar to "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" have shown significant antioxidant and anti-inflammatory activities. For instance, certain phenolic compounds demonstrated the ability to scavenge peroxyl radicals and exhibited modest inhibitory activities against induced inflammation in cell models, suggesting their potential in treating inflammatory conditions (Ren et al., 2021).

Applications in Photodynamic Therapy

The photocatalytic and photodynamic properties of compounds structurally similar to "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" have been explored. For example, certain zinc(II) phthalocyanine complexes showed enhanced singlet oxygen generation when conjugated with nanoparticles, indicating potential applications in photodynamic therapy for cancer treatment (Dube et al., 2018).

Antimicrobial Properties

Chiral derivatives of phenolic acids, similar to "3-(3-(Trifluoromethyl)phenoxy)propanoic acid", have been synthesized and evaluated for their antibacterial activities. These compounds exhibited in vitro activity against various Gram-negative and Gram-positive bacteria, suggesting their potential in developing new antimicrobial agents (Zhang et al., 2011).

Role in Metabolic Disorders

Some compounds structurally related to "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" have shown promising results in the treatment of metabolic disorders. For example, certain phenoxazine analogues of phenyl propanoic acid demonstrated dual activation of PPAR alpha and gamma, leading to reductions in plasma glucose and triglyceride levels in animal models, indicating potential applications in treating diabetes and dyslipidemia (Lohray et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGAEHHONPRIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553206
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethyl)phenoxy)propanoic acid

CAS RN

111140-93-3
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111140-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (550 mg) was added to an N,N-dimethylformamide (20.0 mL) solution of 3-hydroxybenzotrifluoride (2.0 g), and the reaction mixture was stirred at room temperature for one hour. β-Propiolactone (1.0 mL) was added thereto, and the solution was stirred at room temperature for 2.5 hours. Water was then added to the solution, and the pH was adjusted to 2 with 2 N hydrochloric acid. The solution was extracted with ethyl acetate. The organic layer was sequentially washed with water and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and n-hexane was then added to the residue to perform crystallization. The title compound (2.2 g) was obtained as colorless crystals.
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Synthesis routes and methods II

Procedure details

3-Chloropropionic acid (25 g) was added dropwise to a 2 N aqueous sodium hydroxide solution (120 mL) of 3-hydroxybenzotrifluoride (25 g). The reaction mixture was refluxed for one hour while the pH was maintained at 10 or more with a 5 N aqueous sodium hydroxide solution. The reaction mixture was cooled to room temperature and was then washed with diethyl ether. Subsequently, 1 N hydrochloric acid was added thereto so that the solution became acidic. The reaction mixture was extracted with ethyl acetate. The organic layer was sequentially washed with water and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and n-hexane was then added to the residue to perform crystallization. The title compound (6.1 g) was obtained as colorless crystals.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sarges, RC Schnur, JL Belletire… - Journal of medicinal …, 1988 - ACS Publications
“Concentration that causes a 50% inhibition of partially purified calf lens aldose reductase with glyceraldehyde as substrate. Single determination; the reproducibility of the assay did not …
Number of citations: 137 pubs.acs.org

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